molecular formula C₁₈H₂₂D₄O₅ B1141335 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid CAS No. 1412411-11-0

2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid

Cat. No.: B1141335
CAS No.: 1412411-11-0
M. Wt: 326.42
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₂D₄O₅ and its molecular weight is 326.42. The purity is usually 95%.
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Properties

IUPAC Name

2-(6-hydroxy-2-propylheptoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,13-14,19H,3,6-9,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDRVUYMYPIFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009358
Record name 1-(6-Hydroxy-2-propylheptyl) hydrogen 1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372605-11-2
Record name 1-(6-Hydroxy-2-propylheptyl) hydrogen 1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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